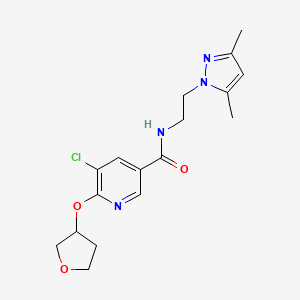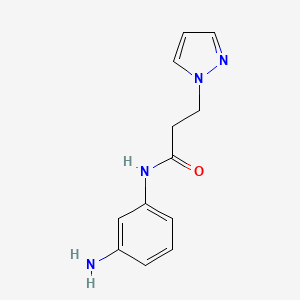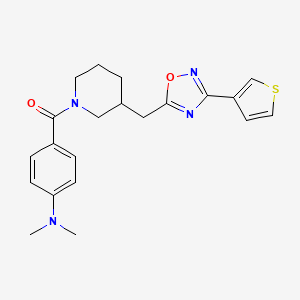
2-Piperidin-4-yl-4,5,6,7-tetrahydrobenzotriazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-Piperidin-4-yl-4,5,6,7-tetrahydrobenzotriazole” is a benzotriazole derivative. Benzotriazole derivatives are known to exhibit a wide range of biological activities and are used in drug design . The piperidine ring is a common structural motif in many pharmaceuticals and is known to be crucial in the biological activity of the compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a benzotriazole ring attached to a piperidine ring. The exact structure would depend on the specific locations of the bonds and the spatial arrangement of the atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperidine derivatives are known to undergo a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the piperidine ring could influence its solubility and stability .Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure Studies
Researchers have synthesized novel compounds with structures related to "2-Piperidin-4-yl-4,5,6,7-tetrahydrobenzotriazole," focusing on their potential bioactive properties. For example, the synthesis of a compound closely related to Nevirapine, an anti-HIV drug, demonstrates the relevance of such structures in medicinal chemistry. This work aims to provide a foundation for further molecular modeling and biological studies by offering detailed structural characterization of these novel molecules (Thimmegowda et al., 2009).
Antimicrobial and Antitubercular Activities
Compounds derived from "this compound" have shown promising antimicrobial and antitubercular activities. Studies have explored the synthesis of derivatives and evaluated their efficacy against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis and other bacterial infections (Jeankumar et al., 2013). Another research effort focused on dibenzo[b,d]thiophene-1,2,3-triazoles with piperidine, piperazine, morpholine, and thiomorpholine appendages, revealing compounds with potent antimycobacterial activity, showcasing the versatility of piperidine derivatives in developing new antimicrobial agents (Pulipati et al., 2016).
Anti-inflammatory and Antinociceptive Agents
The exploration of "this compound" derivatives extends to their potential as anti-inflammatory and antinociceptive agents. Novel 1,2,4-triazoles synthesized from related structures have been evaluated for their anti-inflammatory and anti-nociceptive activities, showing significant results compared to other synthesized compounds. This research indicates the potential therapeutic applications of these derivatives in pain and inflammation management (Upmanyu et al., 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-piperidin-4-yl-4,5,6,7-tetrahydrobenzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-2-4-11-10(3-1)13-15(14-11)9-5-7-12-8-6-9/h9,12H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSWPLYZWWWEMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(N=C2C1)C3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2847237.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2847239.png)






![3-benzyl-8-fluoro-5-(2-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2847249.png)





